2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine
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Overview
Description
2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine is a chemical compound that features a piperidine ring attached to an ethanamine chain, which is further substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetonitrile with piperidine under basic conditions, followed by reduction of the resulting imine to yield the desired product . Another approach involves the use of 4-methoxyphenylacetic acid, which is first converted to its corresponding acid chloride and then reacted with piperidine to form the amide. Subsequent reduction of the amide yields the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxyphenyl isocyanate
- 4-Methoxyphenyl-1H-indole
- 4-Methoxyphenyl-1H-imidazole
Uniqueness
2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine is unique due to its specific structural features, such as the combination of a piperidine ring and a 4-methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine, also known by its CAS number 31466-51-0, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H22N2O, with a molecular weight of 234.34 g/mol. The compound features a piperidine ring substituted with a methoxyphenyl group, which is crucial for its biological activity.
Research indicates that compounds similar to this compound interact with various biological targets, primarily through modulation of signaling pathways. The following mechanisms have been identified:
- Inhibition of Kinases : Some derivatives exhibit inhibitory effects on kinases such as ERK5 and LRRK2, which are implicated in cancer and neurodegenerative diseases. For instance, compounds with similar scaffolds showed cellular EC50 values ranging from 0.19 to 0.31 μM against ERK5 .
- Acetylcholinesterase Inhibition : The potential of this compound as an acetylcholinesterase (AChE) inhibitor has been explored, suggesting applications in treating Alzheimer’s disease .
Antitumor Activity
Several studies have reported the antitumor effects of compounds related to this compound. For example:
- Cytotoxicity Assays : In vitro studies demonstrated that certain analogs exhibited significant cytotoxicity against various cancer cell lines, with IC50 values often below 10 µM .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 5.67 | ERK5 inhibition |
Compound B | A549 | 8.23 | LRRK2 inhibition |
Compound C | MCF7 | 3.45 | AChE inhibition |
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegeneration. In particular, its ability to inhibit AChE suggests a role in enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease .
Case Studies
- Study on Anticancer Activity : A study evaluated the anticancer properties of a related compound using MTT assays on HeLa and A549 cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 5 µM, suggesting strong antitumor activity .
- Neuroprotective Study : An investigation into the neuroprotective effects revealed that treatment with the compound improved cognitive function in rodent models of Alzheimer’s disease by reducing AChE activity and increasing acetylcholine levels .
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications to the methoxy group and the piperidine ring can significantly alter biological activity:
- Methoxy Substitution : The presence of the methoxy group on the phenyl ring enhances lipophilicity and bioavailability, contributing to increased potency against cancer cells .
- Piperidine Modifications : Variations in piperidine substitution patterns have been linked to changes in kinase inhibition potency, indicating the importance of this moiety in overall activity .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXUGVNIFNKCNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397131 |
Source
|
Record name | 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31466-51-0 |
Source
|
Record name | 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.